Bis(alpha-D-galacturonato-O4,O6)magnesium
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Overview
Description
BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM is a coordination compound characterized by its unique structure, where magnesium ions are coordinated with alpha-D-galacturonic acid. This compound is known for its solubility in water, especially at pH values lower than 7, and appears as a colorless crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM typically involves the reaction of magnesium salts with alpha-D-galacturonic acid under controlled conditions. The reaction is carried out in an aqueous medium, where the magnesium ions coordinate with the carboxylate and hydroxyl groups of the galacturonic acid, forming the desired complex .
Industrial Production Methods
Industrial production of BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The resulting compound is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the galacturonic acid ligands are replaced by other ligands.
Complexation Reactions: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM include acids, bases, and other metal salts. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different ligands, while complexation reactions can result in multi-metal complexes .
Scientific Research Applications
BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry studies and as a precursor for the synthesis of other magnesium complexes.
Biology: Investigated for its potential role in biological systems, particularly in relation to magnesium’s essential functions in cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a magnesium supplement and in drug delivery systems.
Mechanism of Action
The mechanism by which BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM exerts its effects involves the coordination of magnesium ions with the carboxylate and hydroxyl groups of alpha-D-galacturonic acid. This coordination stabilizes the magnesium ions and enhances their solubility and bioavailability. The molecular targets and pathways involved depend on the specific application, such as enzyme activation in biological systems or stabilization of materials in industrial processes .
Comparison with Similar Compounds
Similar Compounds
BIS-(ALPHA-D-GLUCURONATO-O4,O6)MAGNESIUM: Similar in structure but involves glucuronic acid instead of galacturonic acid.
BIS-(ALPHA-D-MANNURONATO-O4,O6)MAGNESIUM: Another similar compound where mannuronic acid is used.
Uniqueness
BIS-(ALPHA-D-GALACTURONATO-O4,O6)MAGNESIUM is unique due to its specific coordination with alpha-D-galacturonic acid, which imparts distinct solubility and stability properties. This makes it particularly useful in applications where these properties are critical, such as in biological and industrial contexts .
Properties
CAS No. |
95100-20-2 |
---|---|
Molecular Formula |
C12H18MgO14 |
Molecular Weight |
410.57 g/mol |
IUPAC Name |
magnesium;(2S,3R,4S,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-olate;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.C6H9O7.Mg/c2*7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1-4,6-7,9,12H,(H,10,11);/q;-1;+2/p-1/t2*1-,2+,3+,4-,6-;/m00./s1 |
InChI Key |
HICMIQFGUMTQGN-QLYZRZNXSA-M |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)[O-])O)O.[C@H]1([C@H]([C@H](O[C@@H]([C@@H]1[O-])C(=O)O)O)O)O.[Mg+2] |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.C1(C(C(OC(C1[O-])C(=O)O)O)O)O.[Mg+2] |
Origin of Product |
United States |
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